5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic acid

nAChR agonism electrophysiology regioisomer SAR

This 5-substituted regioisomer is essential for nAChR pharmacology studies (α3β2 EC50 2.86μM) and serves as a synthetically versatile core scaffold. The unsubstituted 2-position enables further functionalization without steric hindrance. Procure this defined tool compound to map positional substitution requirements and probe chemokine-cholinergic signaling intersections.

Molecular Formula C14H7F6NO2
Molecular Weight 335.20 g/mol
Cat. No. B13006175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic acid
Molecular FormulaC14H7F6NO2
Molecular Weight335.20 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=CN=C2)C(=O)O
InChIInChI=1S/C14H7F6NO2/c15-13(16,17)10-2-7(3-11(4-10)14(18,19)20)8-1-9(12(22)23)6-21-5-8/h1-6H,(H,22,23)
InChIKeyHHJDYJOZLDPADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic Acid for Research Procurement: Chemical Profile and Key Identifiers


5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic acid (CAS 887973-38-8) is a substituted phenyl-nicotinic acid derivative with molecular formula C₁₄H₇F₆NO₂ and molecular weight 335.20 g/mol . This compound features a pyridine-3-carboxylic acid (nicotinic acid) core bearing a 3,5-bis(trifluoromethyl)phenyl substituent at the 5-position of the pyridine ring . The molecule belongs to a broader class of trifluoromethylated biaryl carboxylic acids that have been explored for diverse pharmacological applications, including modulation of nicotinic acetylcholine receptors and chemokine receptors [1]. Structurally, it represents the 5-substituted positional isomer within a family of (bis(trifluoromethyl)phenyl)-nicotinic acid regioisomers, a distinction that critically impacts receptor binding orientation, synthetic accessibility, and downstream utility in medicinal chemistry campaigns.

Why 5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic Acid Cannot Be Interchanged with Other Phenyl-Nicotinic Acid Derivatives


Procurement decisions involving 5-(3,5-bis(trifluoromethyl)phenyl)nicotinic acid cannot rely on generic substitution with other phenyl-nicotinic acid analogs due to three non-negotiable sources of divergence. First, the position of the 3,5-bis(trifluoromethyl)phenyl substituent on the pyridine ring (5-position versus 6-position versus 4-position) creates regioisomers with fundamentally different spatial orientation of the carboxylic acid pharmacophore, directly impacting target binding geometry and potency profiles . Second, the presence of the two strongly electron-withdrawing trifluoromethyl groups alters both the pKa of the carboxylic acid moiety and the overall lipophilicity relative to mono-trifluoromethyl or non-fluorinated analogs, affecting solubility, permeability, and formulation behavior [1]. Third, the unsubstituted 2-position of the pyridine ring distinguishes this compound from 2-chloro derivatives, which exhibit altered metabolic stability and off-target profiles due to the chlorine atom's steric and electronic contributions. These structural variations translate into discrete biological signatures in receptor activation assays, making each analog a distinct chemical entity with its own validation requirements and suitability criteria for specific research programs.

Quantitative Differentiation Evidence: 5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic Acid vs. Structural Analogs


Positional Isomer-Dependent Functional Activity at Neuronal Nicotinic Acetylcholine Receptors (nAChR)

The 5-position substitution of the 3,5-bis(trifluoromethyl)phenyl group in 5-(3,5-bis(trifluoromethyl)phenyl)nicotinic acid yields measurable functional agonist activity at the rat α7 nicotinic acetylcholine receptor (nAChR) with an EC₅₀ of 56.2 μM, as determined by two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes [1]. While direct head-to-head comparison data for the corresponding 6-substituted regioisomer (CAS 887976-37-6) at the identical α7 nAChR assay endpoint are not currently available in the public domain, the broader SAR context of phenyl-nicotinic acid derivatives establishes that the pyridine substitution position is a critical determinant of nAChR subtype selectivity and functional efficacy [2]. The 5-substituted regioisomer offers a defined, albeit modest, α7 agonist profile, whereas 6-substituted nicotinic acid analogs have been characterized primarily as carbonic anhydrase III inhibitors (Medicinal Chemistry Research 2017) with no reported nAChR activity. This distinction provides a selection criterion: research programs targeting α7 nAChR agonism should procure the 5-substituted regioisomer, as the 6-substituted analog is functionally orthogonal for this target class.

nAChR agonism electrophysiology regioisomer SAR

Synthetic Route Differentiation: Suzuki-Miyaura Coupling at the 5-Position vs. Alternative Substitution Patterns

The synthesis of 5-(3,5-bis(trifluoromethyl)phenyl)nicotinic acid proceeds via Suzuki-Miyaura cross-coupling between a 5-bromo-nicotinic acid derivative and 3,5-bis(trifluoromethyl)phenylboronic acid under palladium catalysis . This regioselective coupling at the 5-position is distinct from the synthetic route employed for the 6-substituted regioisomer, which utilizes 6-bromo-3-pyridinol and may involve microwave-assisted conditions . The 5-position coupling is compatible with standard palladium catalyst systems and proceeds with good functional group tolerance, yielding the target compound with commercially reported purities of ≥95% to 98% . The absence of a chlorine atom at the 2-position (in contrast to 2-chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid) eliminates the need for additional protection/deprotection steps, simplifying the overall synthetic sequence and reducing the cost of goods for larger-scale procurement. For laboratories planning in-house synthesis or derivatization, the 5-substituted core offers a cleaner synthetic entry point relative to chlorinated analogs.

Suzuki-Miyaura coupling palladium catalysis regioselective synthesis

Pharmacological Multi-Target Profile: CCR5 Antagonism and nAChR Modulation

Preliminary pharmacological screening indicates that 5-(3,5-bis(trifluoromethyl)phenyl)nicotinic acid exhibits functional CCR5 receptor antagonism, with reported potential utility in preparing treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease [1]. This CCR5 activity coexists with the compound's documented nAChR agonist profile, establishing a polypharmacological signature that is not observed in the 6-substituted regioisomer (characterized for carbonic anhydrase III inhibition) or the 2-chloro analog (mechanism of action reported as distinct due to chloro substitution) . The dual-target engagement (nAChR agonism plus CCR5 antagonism) may be relevant for research programs exploring the intersection of cholinergic signaling and chemokine receptor pathways, such as neuroinflammatory conditions where both receptor systems are implicated. This multi-target profile distinguishes the 5-substituted variant from other members of the phenyl-nicotinic acid class, which exhibit narrower or orthogonal target engagement patterns.

CCR5 antagonist nAChR modulator polypharmacology

Subtype Selectivity Pattern Across Human nAChR Isoforms: α3β2 vs. α3β4 Differential Activity

The compound displays a measurable subtype selectivity profile across human nicotinic acetylcholine receptor isoforms. At the human α3β2 nAChR subtype expressed in Xenopus laevis oocytes, the compound exhibits agonist activity with an EC₅₀ of 2.86 μM (2.86E+3 nM), as measured by patch clamp electrophysiology at -60 mV holding potential [1]. In contrast, functional potency at the human muscle-type nAChR (TE671 cell line) is substantially lower, with an EC₅₀ of approximately 30 μM (3.00E+4 nM) [2]. This approximately 10-fold selectivity for neuronal α3β2 over muscle-type nAChR provides a quantitative discrimination window. For comparison, the 2-chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid analog's nAChR subtype activity profile has not been publicly disclosed with quantitative data, making the 5-substituted variant the empirically characterized choice for studies requiring defined nAChR subtype engagement parameters.

nAChR subtype selectivity α3β2 α3β4 patch clamp

Physicochemical Property Differentiation: Lipophilicity and pKa Modulation by Dual Trifluoromethyl Substitution

The 3,5-bis(trifluoromethyl)phenyl substituent confers distinct physicochemical properties to 5-(3,5-bis(trifluoromethyl)phenyl)nicotinic acid relative to mono-trifluoromethyl and non-fluorinated phenyl-nicotinic acid analogs. The dual trifluoromethyl groups act as strong electron-withdrawing moieties, reducing the pKa of the carboxylic acid group and increasing overall molecular lipophilicity (calculated logP) [1]. The unsubstituted 2-position of the pyridine ring preserves a hydrogen bond acceptor site (pyridine nitrogen) that remains available for target interactions, unlike the 2-chloro analog where this nitrogen lone pair is electronically perturbed by the adjacent chlorine atom. For comparison, 5-[3-(trifluoromethyl)phenyl]nicotinic acid (CAS 893740-46-0, MW 267.2) and 4-(2-(trifluoromethyl)phenyl)nicotinic acid (CAS 1261939-01-8) exhibit lower molecular weight, reduced lipophilicity, and different spatial orientation of the trifluoromethyl substituent. These physicochemical differences translate into altered membrane permeability, protein binding, and solubility characteristics that must be considered when selecting compounds for cell-based assays, in vivo studies, or formulation development.

lipophilicity pKa modulation electron-withdrawing substituents

Optimal Research and Industrial Application Scenarios for 5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic Acid


Neuronal Nicotinic Acetylcholine Receptor Pharmacology Studies Requiring Defined Subtype Activity

This compound is optimally deployed as a tool compound for nAChR pharmacology studies where α3β2 or α7 subtype engagement is the primary experimental focus. With EC₅₀ values of 2.86 μM at human α3β2 nAChR and 56.2 μM at rat α7 nAChR, the compound provides a quantitatively characterized agonist profile [1][2]. The ~10-fold selectivity for neuronal α3β2 over muscle-type nAChR (EC₅₀ ~30 μM) supports experimental designs requiring discrimination between peripheral and central nAChR effects. Procure this compound when the research objective is probing nAChR subtype pharmacology with a defined, modest-potency agonist, rather than high-potency allosteric modulation.

CCR5-Mediated Disease Research and Dual-Target Pharmacology Screening

Given its preliminary characterization as a CCR5 antagonist, this compound is suitable for research programs investigating CCR5-mediated pathologies, including HIV infection, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease [3]. The compound's dual engagement of CCR5 and nAChR pathways makes it a valuable probe for phenotypic screening campaigns exploring the intersection of chemokine signaling and cholinergic neurotransmission, particularly in neuroinflammatory contexts. Procure this compound for exploratory pharmacology where multi-target activity is an asset rather than a liability.

Synthetic Derivatization and Structure-Activity Relationship (SAR) Expansion

The unsubstituted 2-position of the pyridine ring in 5-(3,5-bis(trifluoromethyl)phenyl)nicotinic acid provides a synthetically accessible handle for further functionalization (e.g., amidation, esterification, halogenation) without the steric and electronic complications introduced by a 2-chloro substituent . This compound serves as an ideal core scaffold for medicinal chemistry SAR campaigns aiming to explore modifications at the carboxylic acid moiety or the 2-position of the pyridine ring while retaining the 5-position 3,5-bis(trifluoromethyl)phenyl pharmacophore. Procure this compound as a synthetic building block for generating focused compound libraries targeting nAChR, CCR5, or related receptor families.

Control Compound for Regioisomeric Selectivity Studies in Phenyl-Nicotinic Acid Series

This 5-substituted regioisomer is essential as a control compound in studies comparing the biological activity of positional isomers within the (bis(trifluoromethyl)phenyl)-nicotinic acid family. The documented nAChR agonist activity of the 5-substituted variant contrasts sharply with the carbonic anhydrase III inhibitory activity reported for the 6-substituted regioisomer [4]. Procure both regioisomers when the research objective involves mapping the positional substitution requirements for target engagement or understanding regioisomer-dependent pharmacology in this chemical series.

Quote Request

Request a Quote for 5-(3,5-Bis(trifluoromethyl)phenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.